molecular formula C14H8N2O4S2 B5027349 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5027349
M. Wt: 332.4 g/mol
InChI Key: GFDDVTZJRDWAAV-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H8N2O4S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.99254909 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Condensation Reactions : The compound is involved in Knoevenagel condensation reactions, a key synthetic pathway for creating various organic compounds. This process involves the reaction with active methyl or methylene groups and has been studied under various conditions, including microwave irradiation, to enhance reaction efficiency (Gajdoš et al., 2006).

  • Synthesis of Derivatives : Novel derivatives of the compound have been synthesized for potential applications in pharmaceuticals and other areas. This includes the synthesis of benzene derivatives through condensation with terephthalaldehyde (Metwally, 2008).

Biological Applications

  • Anti-Helicobacter pylori Activity : Certain derivatives have shown significant in vitro inhibitory activity against Helicobacter pylori, suggesting potential therapeutic applications (Mohammadhosseini et al., 2009).

  • Antiprotozoal Activity : Some thiazoles bearing this compound have been screened for activity against Trypanosoma cruzi infections in mice, indicating potential use in treating protozoal infections (Neville & Verge, 1977).

  • Antimicrobial and Antimycobacterial Activity : The compound has been used to synthesize various derivatives with antimicrobial properties. These derivatives have shown activity against Mycobacterium fortuitum and Mycobacterium tuberculosis, highlighting their potential in addressing bacterial infections (Küçükgüzel et al., 1999).

  • Inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) : Derivatives of the compound have been identified as novel ASK1 inhibitor scaffolds. This discovery is significant in the context of diseases where ASK1 activity is increased, suggesting therapeutic potential (Volynets et al., 2013).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . For safety and hazard information, you should refer to the compound’s specific Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDDVTZJRDWAAV-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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